

Phase transitions in lanthanum cobaltite

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An In-depth Technical Guide to Phase Transitions in Lanthanum Cobaltite

For Researchers, Scientists, and Materials Development Professionals

Introduction

Lanthanum cobaltite (LaCoO₃) is a perovskite oxide that has garnered significant scientific interest due to its complex and fascinating phase transitions. These transitions, driven by the delicate interplay of crystal field energy and Hund's exchange energy, involve changes in the spin state of cobalt ions, which in turn influence the material's magnetic, electronic, and structural properties. This technical guide provides a comprehensive overview of the key phase transitions in LaCoO₃, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying phenomena.

At the heart of LaCoO₃'s behavior is the Co³⁺ ion, which can exist in three distinct spin states: low-spin (LS, $t_2g^6e_g^0$, S=0), intermediate-spin (IS, $t_2g^5e_g^1$, S=1), and high-spin (HS, $t_2g^4e_g^2$, S=2). The small energy difference between these states allows for temperature- and pressure-induced transitions, making LaCoO₃ a model system for studying spin-crossover phenomena in solids.

Spin-State Transitions

LaCoO₃ undergoes two broad, gradual spin-state transitions as a function of temperature. The first occurs around 100 K, and the second is observed near 500 K.

The Low-Temperature Transition (~100 K)



Below approximately 30 K, LaCoO₃ is a non-magnetic insulator with Co³⁺ ions predominantly in the LS ground state. As the temperature increases, there is a gradual transition to a paramagnetic state, marked by a broad peak in the magnetic susceptibility around 100 K.[1][2] This transition is attributed to the thermal excitation of Co³⁺ ions from the LS to a higher spin state. While initially interpreted as a direct LS to HS transition, there is considerable evidence suggesting the involvement of an IS state.[3] Inelastic neutron scattering experiments have provided direct spectroscopic evidence of excited magnetic states appearing with increasing temperature.[3]

The High-Temperature Transition (~500 K)

A second, broader transition occurs at higher temperatures, around 500 K. This transition is associated with a further increase in the population of higher spin states and is accompanied by a semiconductor-to-metal transition.[2][4] Neutron diffraction studies have revealed an anomalous thermal lattice expansion near 500 K, indicative of this second spin-state transition. [4] It is proposed that this transition involves a crossover from the IS state to a mixed state of IS and HS Co³⁺ ions.[4]

Quantitative Data on Spin-State Transitions

The following table summarizes key quantitative data associated with the spin-state transitions in LaCoO₃.

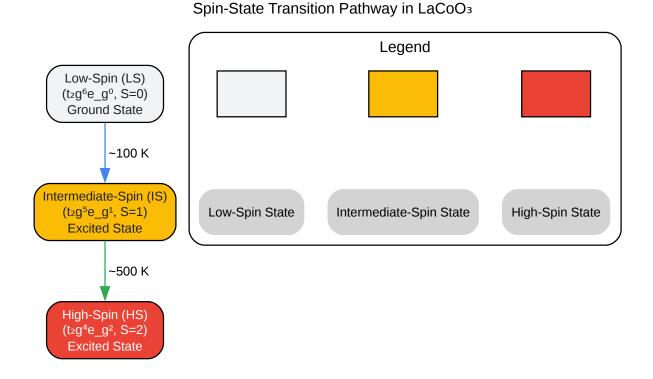


Parameter	Value	Experimental Method	Reference
Low-Temperature Transition (T_low)	~50-100 K	Magnetic Susceptibility, XAS	[1][2]
High-Temperature Transition (T_high)	~500-600 K	Magnetic Susceptibility, Neutron Diffraction	[2][4]
Energy Gap (LS to first excited state)	~10-12 meV (~116- 139 K)	X-ray Absorption Spectroscopy	[1]
Effective Magnetic Moment of Co ³⁺ (High-Spin)	4.89 μΒ	Theoretical Calculation	[5]

Signaling Pathway of Spin-State Transition

The following diagram illustrates the proposed signaling pathway for the temperature-induced spin-state transitions in $LaCoO_3$, involving the sequential population of intermediate and highspin states from the low-spin ground state.





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Caption: Proposed pathway for spin-state transitions in LaCoO3.

Structural Phase Transitions

The spin-state transitions in LaCoO₃ are intimately coupled with changes in its crystal structure. At room temperature, LaCoO₃ possesses a rhombohedrally distorted perovskite structure with the R-3c space group. With increasing temperature, the lattice expands, and at approximately 900 °C, it undergoes a phase transition to a cubic perovskite structure.[6][7]

The population of higher spin states, which have a larger ionic radius, contributes to the thermal expansion of the lattice. This coupling between the spin state and the lattice is a key feature of lanthanum cobaltite.

Quantitative Data on Structural Properties

The table below presents lattice parameters of LaCoO₃ at different temperatures, illustrating the structural changes that accompany the phase transitions.



Temperatur e (K)	Crystal System	Space Group	a (Å)	c (Å)	Reference
Room Temperature	Rhombohedr al	R-3c	5.444	13.102	
Room Temperature	Rhombohedr al	R-3c	Co-O bond lengths:1.863 (x2), 1.928 (x4)	-	[8]
> 1173 K (~900 °C)	Cubic	Pm-3m	-	-	[6][7]

Experimental Protocols

A variety of experimental techniques are employed to investigate the complex phase transitions in LaCoO₃. This section provides an overview of the methodologies for key experiments.

Synthesis of Lanthanum Cobaltite

Polycrystalline LaCoO₃ is commonly synthesized via solid-state reaction or chemical coprecipitation methods.

- Solid-State Reaction: Stoichiometric amounts of precursor powders, such as lanthanum oxide (La₂O₃) and cobalt oxide (Co₃O₄), are intimately mixed and ground. The mixture is then calcined at high temperatures (e.g., 950 °C for 5 hours) to facilitate the reaction and formation of the perovskite phase.[9]
- Chemical Co-precipitation: This method involves the precipitation of lanthanum and cobalt salts from a solution, followed by calcination of the precipitate to form LaCoO₃.[10]

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are crucial for probing the spin-state transitions.

 Instrumentation: A SQUID (Superconducting Quantum Interference Device) magnetometer or a Physical Properties Measurement System (PPMS) is typically used.



Procedure: A small, known mass of the sample is placed in the magnetometer. The magnetic moment is measured as a function of temperature, typically in the range of 2 K to 400 K, under a constant applied magnetic field (e.g., 10 kOe).[1] Measurements are often performed under both zero-field-cooled (ZFC) and field-cooled (FC) conditions to investigate any magnetic ordering. The magnetic susceptibility (χ) is then calculated from the measured magnetic moment, applied field, and sample mass.

X-ray and Neutron Diffraction

Diffraction techniques are essential for determining the crystal structure and its evolution with temperature.

- X-ray Diffraction (XRD): Laboratory or synchrotron XRD is used to identify the crystal phases and determine lattice parameters. High-resolution powder diffraction is employed to detect subtle structural changes.
- Neutron Powder Diffraction (NPD): NPD is particularly sensitive to the positions of light
 atoms like oxygen, providing a more accurate determination of the Co-O bond lengths and
 octahedral distortions. Experiments are often performed at various temperatures to track the
 structural evolution across the phase transitions.[11][12][13]

X-ray Absorption Spectroscopy (XAS)

XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful tool for probing the local electronic and geometric structure of the Co ions.

- Instrumentation: Synchrotron radiation sources are required to provide the high-intensity, tunable X-rays needed for XAS.
- Procedure: The absorption of X-rays by the sample is measured as a function of the incident
 X-ray energy around the Co K-edge or L-edge.[14][15]
 - XANES: The features in the near-edge region provide information about the oxidation state and coordination geometry of the cobalt ions.[14]



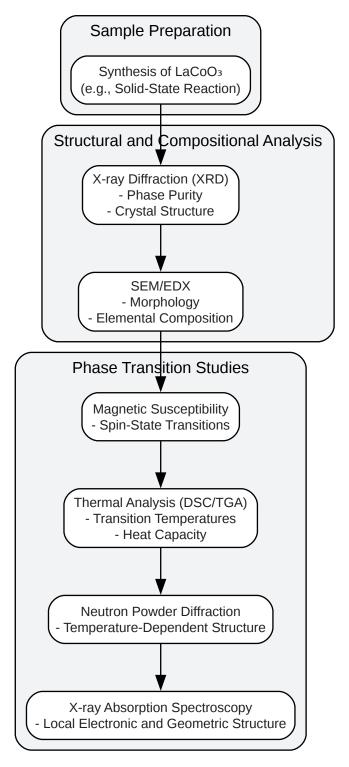
 EXAFS: Analysis of the oscillations in the extended region of the spectrum yields information about the bond lengths and coordination numbers of the neighboring atoms.[8]
 [16]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing the phase transitions in a newly synthesized LaCoO₃ sample.



Experimental Workflow for LaCoO3 Characterization



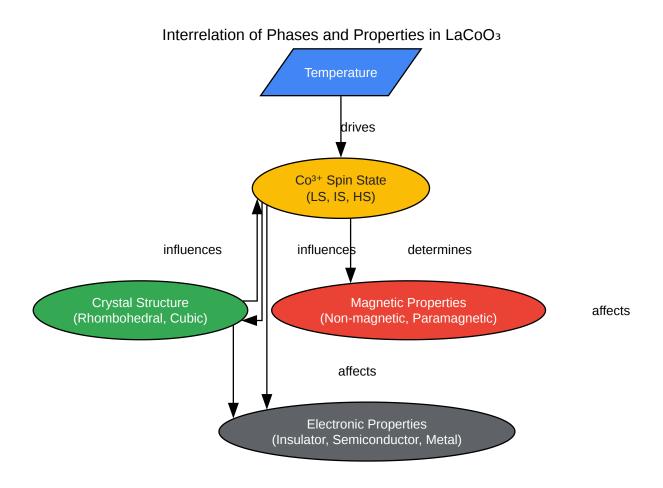
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Caption: A typical experimental workflow for LaCoO₃ characterization.



Relationship Between Phases and Properties

The interplay between the spin state, crystal structure, and electronic properties of LaCoO₃ is complex and central to its behavior. The following diagram illustrates the logical relationships between these aspects.



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Caption: Relationship between phases and properties in LaCoO₃.

Conclusion

The phase transitions in lanthanum cobaltite are a rich and multifaceted area of condensed matter physics and materials science. The continuous evolution of the Co³⁺ spin state with temperature drives significant changes in the material's structural, magnetic, and electronic properties. This guide has provided a summary of the key transitions, quantitative data, and experimental methodologies used to study this intriguing material. Further research, particularly



with advanced characterization techniques, will continue to unravel the subtle details of the electronic and structural dynamics that govern the behavior of LaCoO₃.

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